4-((3-Bromo-5-nitrophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((3-Bromo-5-nitrophenoxy)methyl)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a 3-bromo-5-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-5-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromo-5-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromo-5-nitrophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
4-((3-Bromo-5-nitrophenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Bromo-5-nitrophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Fluoro-5-nitrophenoxy)methyl)tetrahydro-2H-pyran
- 4-((3-Chloro-5-nitrophenoxy)methyl)tetrahydro-2H-pyran
- 4-((3-Iodo-5-nitrophenoxy)methyl)tetrahydro-2H-pyran
Uniqueness
4-((3-Bromo-5-nitrophenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not.
Properties
IUPAC Name |
4-[(3-bromo-5-nitrophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c13-10-5-11(14(15)16)7-12(6-10)18-8-9-1-3-17-4-2-9/h5-7,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPCEIKBCJMVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=CC(=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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